6-Amino-2-hydroxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile
Overview
Description
6-Amino-2-hydroxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile is a complex organic compound with a unique structure that includes an amino group, a hydroxyl group, a trifluoromethyl group, and a sulfonyl group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-hydroxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Nicotinonitrile Core: The synthesis begins with the preparation of the nicotinonitrile core through a series of reactions involving nitration, reduction, and cyclization.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.
Sulfonylation: The sulfonyl group is added using sulfonyl chlorides in the presence of a base such as pyridine.
Amination and Hydroxylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-hydroxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions may introduce various functional groups into the molecule.
Scientific Research Applications
6-Amino-2-hydroxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-Amino-2-hydroxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or viral replication.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2-hydroxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}pyridine
- 6-Amino-2-hydroxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}benzene
- 6-Amino-2-hydroxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}quinoline
Uniqueness
6-Amino-2-hydroxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile is unique due to its specific combination of functional groups and its nicotinonitrile core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-amino-2-oxo-5-[3-(trifluoromethyl)phenyl]sulfonyl-1H-pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O3S/c14-13(15,16)8-2-1-3-9(5-8)23(21,22)10-4-7(6-17)12(20)19-11(10)18/h1-5H,(H3,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCRVQGCZGXODW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=C(NC(=O)C(=C2)C#N)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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